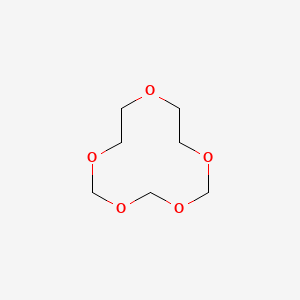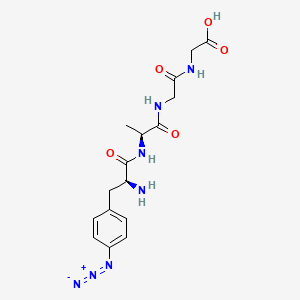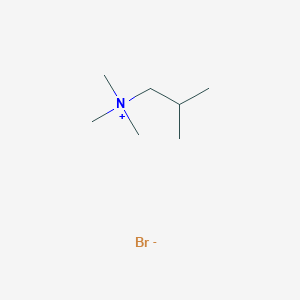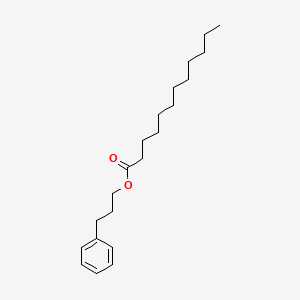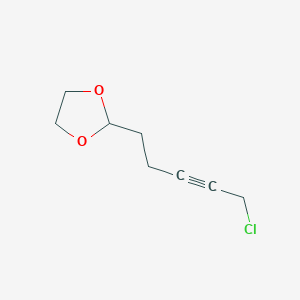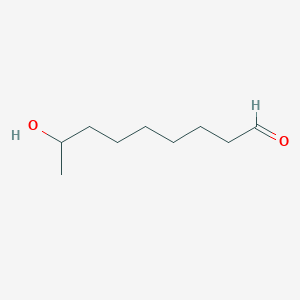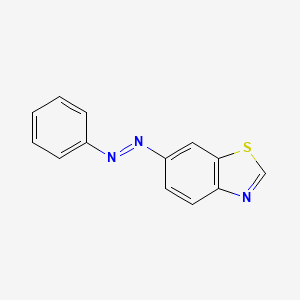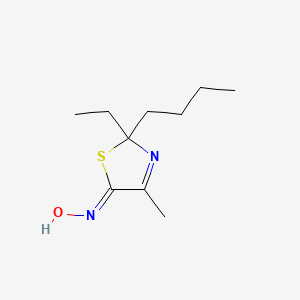![molecular formula C7H7BrS2 B14415507 2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene CAS No. 84021-63-6](/img/structure/B14415507.png)
2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a bromine atom at the 2-position and a prop-2-en-1-ylsulfanyl group at the 5-position of the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 5-[(prop-2-en-1-yl)sulfanyl]thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Complex thiophene derivatives with extended conjugation.
Scientific Research Applications
2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties, such as anticancer or antimicrobial agents.
Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the prop-2-en-1-ylsulfanyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: Lacks the prop-2-en-1-ylsulfanyl group, making it less versatile in certain synthetic applications.
5-Bromo-2-thiophenecarboxaldehyde: Contains a formyl group instead of the prop-2-en-1-ylsulfanyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene is unique due to the presence of both the bromine atom and the prop-2-en-1-ylsulfanyl group, which confer distinct reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
84021-63-6 |
|---|---|
Molecular Formula |
C7H7BrS2 |
Molecular Weight |
235.2 g/mol |
IUPAC Name |
2-bromo-5-prop-2-enylsulfanylthiophene |
InChI |
InChI=1S/C7H7BrS2/c1-2-5-9-7-4-3-6(8)10-7/h2-4H,1,5H2 |
InChI Key |
RHWGPPJEJAHDBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


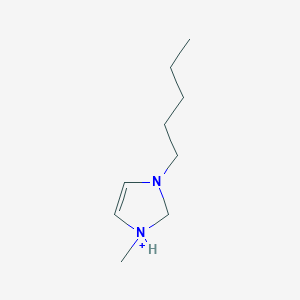
![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)

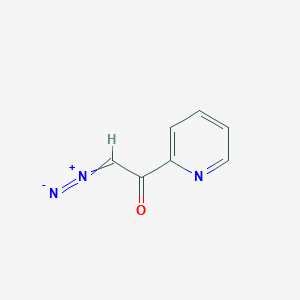
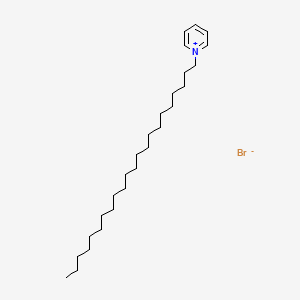
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)
